Urechistachykinin I
Overview
Description
Urechistachykinin I is a tachykinin antimicrobial peptide extracted from the marine organism Urechis unicinctus. This compound has garnered significant attention due to its potent antimicrobial activities against various microorganisms, including fungi and bacteria. This compound is known for its ability to induce mitochondrial dysfunction, leading to a ferroptosis-like response in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Urechistachykinin I can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. After the assembly is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as HPLC. The synthesized peptide is then lyophilized and stored under appropriate conditions to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
Urechistachykinin I undergoes several types of chemical reactions, including:
Oxidation: The peptide generates reactive oxygen species (ROS), leading to oxidative damage in cells.
Reduction: Reduction reactions can occur in the presence of reducing agents, affecting the peptide’s structure and activity.
Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide sequence to enhance its antimicrobial properties.
Common Reagents and Conditions
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to study the effects of reduction on the peptide.
Substitution: Amino acid derivatives and coupling reagents are used in SPPS to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptide derivatives, reduced forms of the peptide, and substituted peptide variants with enhanced antimicrobial properties .
Scientific Research Applications
Urechistachykinin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Mechanism of Action
Urechistachykinin I exerts its effects by generating reactive oxygen species (ROS) within cells. The overaccumulation of ROS leads to oxidative damage, causing mitochondrial dysfunction. This disruption results in cell death through a ferroptosis-like mechanism, characterized by lipid peroxidation, glutathione oxidation, and mitochondrial membrane depolarization . The peptide targets the mitochondrial membrane, leading to calcium ion imbalance and iron accumulation, which further contribute to cell death .
Comparison with Similar Compounds
Urechistachykinin I can be compared with other tachykinin antimicrobial peptides, such as:
Urechistachykinin II: A similar peptide derived from Urechis unicinctus, with comparable antimicrobial activities but different amino acid sequences.
This compound is unique due to its specific mode of action involving mitochondrial dysfunction and ferroptosis-like cell death, which distinguishes it from other antimicrobial peptides .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60)/t28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCWEFJWLZUIJ-RAUUPGJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H85N19O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1176.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149097-03-0 | |
Record name | Urechistachykinin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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